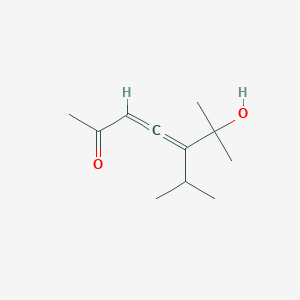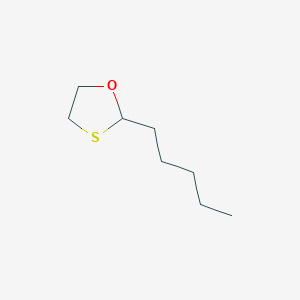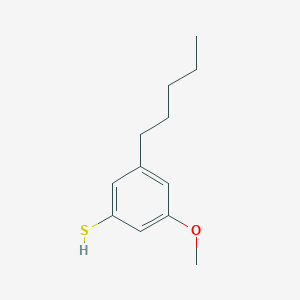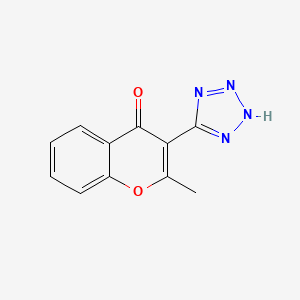![molecular formula C9H11O4PS2 B14596443 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid CAS No. 60508-79-4](/img/structure/B14596443.png)
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid is an organophosphorus compound with a unique structure that includes a phenylacetic acid backbone, a hydroxy(methoxy)phosphinothioyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with phosphinothioylating agents. One common method includes the use of hydroxy(methoxy)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenyl
Propiedades
Número CAS |
60508-79-4 |
|---|---|
Fórmula molecular |
C9H11O4PS2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C9H11O4PS2/c1-13-14(12,15)16-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)(H,12,15) |
Clave InChI |
UPUBTENZMMNFFC-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(O)SC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)

![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)

![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)


